N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)bicyclo[2.2.1]heptane-2-carboxamide
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Overview
Description
N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)bicyclo[221]heptane-2-carboxamide is a complex organic compound with a unique structure that includes a bicyclic heptane ring and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)bicyclo[2.2.1]heptane-2-carboxamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. This reaction can be carried out under various conditions, including:
Neat Methods: Stirring the reactants without solvent at room temperature.
Stirring without Solvent at Steam Bath: Conducting the reaction at 70°C for 6 hours, followed by stirring at room temperature overnight.
Fusion: A solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)bicyclo[2.2.1]heptane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the cyano group or other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)bicyclo[2.2.1]heptane-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a precursor for the synthesis of various heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)bicyclo[2.2.1]heptane-2-carboxamide involves its interaction with specific molecular targets and pathways. The cyano group and other functional groups in the compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- **N-(3-Cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2-(furan-2-yl)quinoline-4-carboxamide .
- **N-(3-Cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-3,4,5-trimethoxybenzamide .
Uniqueness
N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)bicyclo[221]heptane-2-carboxamide is unique due to its specific bicyclic structure and the presence of both a cyano group and a carboxamide group
Properties
Molecular Formula |
C19H24N2OS |
---|---|
Molecular Weight |
328.5 g/mol |
IUPAC Name |
N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)bicyclo[2.2.1]heptane-3-carboxamide |
InChI |
InChI=1S/C19H24N2OS/c20-11-16-14-5-3-1-2-4-6-17(14)23-19(16)21-18(22)15-10-12-7-8-13(15)9-12/h12-13,15H,1-10H2,(H,21,22) |
InChI Key |
HZTVMUPFFFOFAU-UHFFFAOYSA-N |
SMILES |
C1CCCC2=C(CC1)C(=C(S2)NC(=O)C3CC4CCC3C4)C#N |
Canonical SMILES |
C1CCCC2=C(CC1)C(=C(S2)NC(=O)C3CC4CCC3C4)C#N |
Origin of Product |
United States |
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